Enantiomeric Specificity: Nutlin-3a Exhibits 150-Fold Higher Potency than Nutlin-3b in MDM2 Binding Assays
Nutlin-3a demonstrates a 150-fold higher potency than its enantiomer Nutlin-3b in inhibiting the p53-MDM2 interaction, establishing that only the (−)-enantiomer is suitable for MDM2-targeted studies . This stereoselectivity is a critical differentiator: Nutlin-3b is often used as a negative control to confirm on-target effects [1].
| Evidence Dimension | MDM2-p53 interaction inhibition (IC50) |
|---|---|
| Target Compound Data | Nutlin-3a: IC50 = 90 nM (0.09 μM) |
| Comparator Or Baseline | Nutlin-3b: IC50 = 13.6 μM |
| Quantified Difference | 150-fold higher potency for Nutlin-3a |
| Conditions | Cell-free assay |
Why This Matters
Procuring the correct enantiomer (Nutlin-3a) is essential to achieve target engagement; substitution with Nutlin-3b or racemic Nutlin-3 will produce false-negative results.
- [1] ElSawy, K. M., et al. (2013). On the origin of the stereoselective affinity of Nutlin-3 geometrical isomers for the MDM2 protein. Cell Cycle, 12(24), 3727-3735. View Source
